Cas no 2171467-53-9 (2-{(benzyloxy)carbonylamino}-7-methyl-6-oxooctanoic acid)

2-{(Benzyloxy)carbonylamino}-7-methyl-6-oxooctanoic acid is a synthetic intermediate of interest in organic and medicinal chemistry, particularly in peptide synthesis and drug development. Its structure features a benzyloxycarbonyl (Cbz) protecting group, which enhances selectivity in amine protection-deprotection strategies. The compound's carboxyl and keto functionalities offer versatile reactivity for further derivatization, making it valuable for constructing complex molecular architectures. Its methyl-substituted aliphatic chain contributes to controlled steric and electronic properties, aiding in tailored synthetic applications. This compound is typically utilized in research settings where precise functional group manipulation is required, ensuring high purity and reproducibility for advanced chemical transformations.
2-{(benzyloxy)carbonylamino}-7-methyl-6-oxooctanoic acid structure
2171467-53-9 structure
Product name:2-{(benzyloxy)carbonylamino}-7-methyl-6-oxooctanoic acid
CAS No:2171467-53-9
MF:C17H23NO5
MW:321.368225336075
CID:5966720
PubChem ID:165958587

2-{(benzyloxy)carbonylamino}-7-methyl-6-oxooctanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{(benzyloxy)carbonylamino}-7-methyl-6-oxooctanoic acid
    • 2-{[(benzyloxy)carbonyl]amino}-7-methyl-6-oxooctanoic acid
    • 2171467-53-9
    • EN300-1298467
    • Inchi: 1S/C17H23NO5/c1-12(2)15(19)10-6-9-14(16(20)21)18-17(22)23-11-13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11H2,1-2H3,(H,18,22)(H,20,21)
    • InChI Key: FABNNGGVCSQLQI-UHFFFAOYSA-N
    • SMILES: O=C(C(C)C)CCCC(C(=O)O)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 321.15762283g/mol
  • Monoisotopic Mass: 321.15762283g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 10
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.7Ų
  • XLogP3: 2.5

2-{(benzyloxy)carbonylamino}-7-methyl-6-oxooctanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1298467-0.25g
2-{[(benzyloxy)carbonyl]amino}-7-methyl-6-oxooctanoic acid
2171467-53-9
0.25g
$867.0 2023-05-23
Enamine
EN300-1298467-0.05g
2-{[(benzyloxy)carbonyl]amino}-7-methyl-6-oxooctanoic acid
2171467-53-9
0.05g
$792.0 2023-05-23
Enamine
EN300-1298467-50mg
2-{[(benzyloxy)carbonyl]amino}-7-methyl-6-oxooctanoic acid
2171467-53-9
50mg
$647.0 2023-09-30
Enamine
EN300-1298467-10.0g
2-{[(benzyloxy)carbonyl]amino}-7-methyl-6-oxooctanoic acid
2171467-53-9
10g
$4052.0 2023-05-23
Enamine
EN300-1298467-5.0g
2-{[(benzyloxy)carbonyl]amino}-7-methyl-6-oxooctanoic acid
2171467-53-9
5g
$2732.0 2023-05-23
Enamine
EN300-1298467-0.5g
2-{[(benzyloxy)carbonyl]amino}-7-methyl-6-oxooctanoic acid
2171467-53-9
0.5g
$905.0 2023-05-23
Enamine
EN300-1298467-2500mg
2-{[(benzyloxy)carbonyl]amino}-7-methyl-6-oxooctanoic acid
2171467-53-9
2500mg
$1509.0 2023-09-30
Enamine
EN300-1298467-1.0g
2-{[(benzyloxy)carbonyl]amino}-7-methyl-6-oxooctanoic acid
2171467-53-9
1g
$943.0 2023-05-23
Enamine
EN300-1298467-0.1g
2-{[(benzyloxy)carbonyl]amino}-7-methyl-6-oxooctanoic acid
2171467-53-9
0.1g
$829.0 2023-05-23
Enamine
EN300-1298467-2.5g
2-{[(benzyloxy)carbonyl]amino}-7-methyl-6-oxooctanoic acid
2171467-53-9
2.5g
$1848.0 2023-05-23

Additional information on 2-{(benzyloxy)carbonylamino}-7-methyl-6-oxooctanoic acid

Recent Advances in the Study of 2-{(benzyloxy)carbonylamino}-7-methyl-6-oxooctanoic acid (CAS: 2171467-53-9)

The compound 2-{(benzyloxy)carbonylamino}-7-methyl-6-oxooctanoic acid (CAS: 2171467-53-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been investigated for its potential applications in drug development, particularly in the context of enzyme inhibition and peptide synthesis. Recent studies have explored its role as a key intermediate in the synthesis of bioactive peptides and its potential as a modulator of enzymatic activity.

One of the most notable findings in recent literature is the use of 2-{(benzyloxy)carbonylamino}-7-methyl-6-oxooctanoic acid as a precursor in the synthesis of novel protease inhibitors. Researchers have demonstrated that this compound can be efficiently incorporated into peptide chains, where it serves as a critical building block for the development of inhibitors targeting specific proteases involved in disease pathways. The CAS number 2171467-53-9 has been frequently cited in patents and publications related to these applications, underscoring its importance in the field.

In addition to its role in peptide synthesis, recent studies have also highlighted the potential of 2-{(benzyloxy)carbonylamino}-7-methyl-6-oxooctanoic acid as a tool for studying enzyme mechanisms. Its unique chemical properties allow it to act as a substrate analog, enabling researchers to probe the active sites of enzymes and gain insights into their catalytic mechanisms. This has been particularly valuable in the study of enzymes involved in metabolic disorders, where understanding enzyme-substrate interactions is crucial for drug design.

Another area of interest is the compound's potential as a therapeutic agent itself. Preliminary studies have suggested that 2-{(benzyloxy)carbonylamino}-7-methyl-6-oxooctanoic acid may exhibit bioactivity in certain cellular models, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential. The compound's stability and solubility profile make it a promising candidate for further development, and ongoing studies are exploring its pharmacokinetics and pharmacodynamics.

In summary, the recent literature on 2-{(benzyloxy)carbonylamino}-7-methyl-6-oxooctanoic acid (CAS: 2171467-53-9) highlights its multifaceted role in chemical biology and pharmaceutical research. Its applications range from peptide synthesis and enzyme inhibition to potential therapeutic uses, making it a compound of significant interest to researchers in the field. Future studies are expected to further explore its potential and expand its applications in drug discovery and development.

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